DM4-SMCC

ADC metabolism hepatic detoxification lysine-SMCC-DM4

DM4-SMCC is a ready-to-conjugate ADC payload with a non-cleavable SMCC linker, ideal for oncology targets requiring restricted, antigen-dependent cytotoxicity without bystander killing. It uniquely retains potency in P-gp/MDR1-overexpressing tumors where DM1 constructs fail. Its 3-year -20°C stability supports single-lot procurement for multi-year development, eliminating lot-to-lot variability and reducing cold-chain costs.

Molecular Formula C54H72ClN5O16S
Molecular Weight 1114.7 g/mol
CAS No. 1228105-52-9
Cat. No. B10818550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-SMCC
CAS1228105-52-9
Molecular FormulaC54H72ClN5O16S
Molecular Weight1114.7 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1
InChIKeyVYNFFBGYRBMGDS-NPCPMBKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM4-SMCC (CAS 1228105-52-9) Drug-Linker Conjugate for Non-Cleavable ADC Development: Basic Properties


DM4-SMCC (CAS: 1228105-52-9) is a pre-conjugated drug-linker construct composed of the maytansinoid antimitotic payload DM4 covalently attached to the heterobifunctional SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker . This conjugate serves as a ready-to-use intermediate for generating antibody-drug conjugates (ADCs) via maleimide-mediated conjugation to thiol groups on monoclonal antibodies, forming a non-cleavable thioether linkage that requires complete lysosomal degradation of the antibody for payload release [1]. The molecule has a molecular weight of 1114.69 g/mol, molecular formula C₅₄H₇₂ClN₅O₁₆S, and is supplied as a solid with reported solubility of 100 mg/mL in DMSO . DM4 belongs to the ansamycin-class maytansinoids and inhibits microtubule assembly by binding to tubulin at the vinca alkaloid site, with an IC₅₀ in the sub-nanomolar range against human cancer cell lines [2].

Why DM4-SMCC Cannot Be Simply Substituted with SMCC-DM1 or SPDB-DM4 in ADC Development


Generic substitution among maytansinoid drug-linker constructs is not scientifically valid due to divergent linker chemistry dictating distinct intracellular release mechanisms, metabolite profiles, and payload potency characteristics. DM4-SMCC employs a non-cleavable thioether SMCC linker, which releases the active catabolite lysine-SMCC-DM4 only after complete lysosomal proteolysis of the antibody component; in contrast, SPDB-DM4 uses a cleavable disulfide linker that undergoes reductive cleavage in the cytoplasm, generating distinct metabolite species including S-methyl-DM4 and DM4 [1]. Furthermore, the DM4 payload itself differs structurally from DM1 by the presence of additional methyl groups that confer altered susceptibility to P-glycoprotein (P-gp)-mediated efflux and distinct bystander killing properties [2]. Consequently, ADCs constructed with DM4-SMCC versus SMCC-DM1 or SPDB-DM4 exhibit different cytotoxicity profiles, DAR-dependent efficacy characteristics, and tumor penetration behaviors—differences that directly impact therapeutic index and necessitate compound-specific selection based on target biology and intended release kinetics [3].

DM4-SMCC (CAS 1228105-52-9) Quantitative Differentiation Evidence Versus Closest Analogs


Non-Cleavable SMCC Linker Generates a Distinct Lysine-Linked Metabolite with Reduced Off-Target Cytotoxicity Relative to Free Maytansine

Antibody-maytansinoid conjugates using the non-cleavable SMCC linker (including DM4-SMCC-based ADCs) undergo hepatic catabolism to produce a single major maytansinoid metabolite: lysine-SMCC-maytansinoid. For the closely related DM1-SMCC conjugate, the lysine-SMCC-DM1 metabolite was found to be nearly 50-fold less cytotoxic than free maytansine [1]. By structural and mechanistic analogy, lysine-SMCC-DM4—the corresponding metabolite from DM4-SMCC-based ADCs—is expected to exhibit similarly attenuated cytotoxicity, representing a detoxification pathway that reduces systemic exposure to highly potent free payload [2]. In contrast, ADCs with cleavable disulfide linkers (e.g., SPDB-DM4) generate multiple metabolites including free DM4 and S-methyl-DM4, which retain higher intrinsic cytotoxicity and may contribute differentially to off-target toxicity profiles [1].

ADC metabolism hepatic detoxification lysine-SMCC-DM4 metabolite cytotoxicity SMCC linker

DM4-SMCC-Based Conjugates Require Complete Lysosomal Degradation and Do Not Exhibit Bystander Killing, Unlike SPDB-DM4

ADCs constructed with the non-cleavable SMCC linker do not exhibit bystander killing activity because payload release is strictly dependent on complete lysosomal proteolysis of the antibody within the target cell, preventing diffusion of free payload to neighboring antigen-negative cells [1]. In head-to-head comparative in vitro studies using site-specific SeriMab conjugation technology, non-cleavable linker conjugates showed no bystander killing, whereas disulfide-linked (cleavable) conjugates displayed strong bystander activity against co-cultured antigen-negative cells [2]. This distinction is functionally meaningful: for targets with heterogeneous expression or in tumor microenvironments where antigen-negative stromal cells are present, SPDB-DM4 (cleavable) may offer broader tumor eradication via bystander effect, whereas DM4-SMCC (non-cleavable) provides more restricted, target-cell-specific killing [3].

bystander effect non-cleavable linker antigen heterogeneity DM4 release mechanism ADC pharmacology

Purity Specification of ≥98% Enables Reliable DAR Control and Conjugation Reproducibility

Commercially sourced DM4-SMCC is supplied with a documented purity specification of 98% . This high purity level is essential for achieving consistent drug-to-antibody ratios (DAR) during conjugation, as impurities in the drug-linker intermediate can compete for antibody thiol binding sites, produce heterogeneous conjugate populations, and complicate downstream purification and characterization . Procurement of DM4-SMCC with verified CoA purity data reduces batch-to-batch variability in ADC preparation, which is a critical CMC (Chemistry, Manufacturing, and Controls) consideration for both research reproducibility and eventual translational development [1].

ADC quality control drug-antibody ratio conjugation efficiency linker-payload purity CMC

Documented Long-Term Powder Stability at -20°C Supports Multi-Year Project Procurement Planning

Commercial suppliers report that DM4-SMCC powder is stable for 3 years when stored at -20°C, and for 2 years at 4°C . This extended shelf-life specification enables bulk procurement for multi-year ADC development programs without concerns about intermediate degradation compromising subsequent conjugation efficiency. For comparison, many maleimide-containing linker-payload constructs are recommended for storage at -80°C with shorter stability windows, which imposes greater logistical constraints and higher cold-chain costs . The defined -20°C storage condition for DM4-SMCC reduces reliance on ultra-low temperature freezers and simplifies inventory management across distributed research sites .

linker-payload stability cold chain storage compound procurement ADC reagent management DM4-SMCC storage

High DMSO Solubility (100 mg/mL) Facilitates Stock Solution Preparation and ADC Conjugation Workflow

DM4-SMCC exhibits DMSO solubility of 100 mg/mL, enabling preparation of concentrated stock solutions for subsequent antibody conjugation reactions . High DMSO solubility is a practical advantage in ADC preparation because it minimizes the volume of organic co-solvent introduced into aqueous antibody solutions, thereby reducing the risk of antibody aggregation or denaturation during the conjugation step . For context, the clinically validated SMCC-DM1 construct (used in trastuzumab emtansine/Kadcyla) has a reported DMSO solubility of approximately 50 mg/mL; the higher solubility of DM4-SMCC provides greater formulation flexibility when preparing high-concentration conjugates or when working with antibodies that exhibit limited organic solvent tolerance .

linker-payload solubility ADC conjugation DMSO solubility DM4-SMCC formulation bioconjugation

DM4 Payload Shows Reduced Susceptibility to P-gp-Mediated Efflux Compared to DM1, Potentially Broadening Efficacy in MDR+ Tumors

In comparative in vitro studies using P-glycoprotein (P-gp)-positive multidrug resistant (MDR) cell lines, site-specific non-cleavable ADCs bearing the DM4 payload demonstrated superior retention of cytotoxic activity compared to DM1-bearing conjugates [1]. Specifically, in a P-gp-positive MDR cell line, non-cleavable 4 DAR SeriMab-maytansinoid conjugates with DM4 were highly active, whereas lysine-conjugated SMCC-DM1 ADCs were >100-fold less potent, and 2 DAR SeriMab ADCs with DM1 also showed >100-fold reduction in potency [1]. This differential susceptibility to P-gp efflux is attributed to structural differences between DM4 and DM1—DM4 contains additional methyl groups that reduce recognition by P-gp transporters, thereby preserving intracellular payload accumulation in MDR-expressing tumors [2].

P-glycoprotein multidrug resistance DM4 vs DM1 maytansinoid efflux ADC payload selection

Recommended DM4-SMCC Application Scenarios for ADC Research and Preclinical Development


Targets with Homogeneous Antigen Expression Requiring Target-Cell-Restricted Killing

For oncology targets characterized by uniform and high-level antigen expression across the tumor cell population (e.g., certain hematologic malignancies or clonal solid tumor populations), DM4-SMCC offers the advantage of non-cleavable linker-mediated, target-cell-restricted cytotoxicity without bystander-mediated collateral damage to antigen-negative normal tissues. The absence of bystander killing, as demonstrated in head-to-head studies [1], makes DM4-SMCC-based ADCs suitable when preservation of antigen-negative bystander cells is therapeutically desirable or when the tumor microenvironment does not require bystander-mediated clearance. In contrast, cleavable constructs like SPDB-DM4 would be less appropriate in this context due to their demonstrated bystander activity [1].

Tumors with Known or Suspected P-glycoprotein-Mediated Multidrug Resistance

Preclinical evidence demonstrates that DM4-bearing ADCs retain potent activity in P-gp-positive MDR cell lines, whereas DM1-based conjugates show >100-fold reduced potency under identical conditions [2]. Researchers developing ADCs for targets expressed on tumors with documented MDR1/P-gp upregulation (e.g., relapsed/refractory ovarian cancer, certain breast cancer subtypes, or tumors previously exposed to P-gp substrate chemotherapeutics) should prioritize DM4-SMCC over SMCC-DM1 to mitigate efflux-mediated resistance and preserve intracellular payload accumulation [2]. This scenario represents a clear procurement decision point where payload selection directly impacts the likelihood of preclinical efficacy in MDR models.

Programs Prioritizing Defined Hepatic Detoxification and Favorable Metabolite Safety Profile

For ADC programs where minimizing systemic payload exposure is a critical safety consideration, DM4-SMCC provides a well-characterized hepatic detoxification pathway. Studies of the analogous SMCC-DM1 construct demonstrate that the major lysine-linked metabolite is approximately 50-fold less cytotoxic than free maytansine [3], representing a significant attenuation of off-target activity. DM4-SMCC is expected to undergo parallel metabolic processing to lysine-SMCC-DM4 with similar attenuation. This predictable detoxification mechanism, coupled with the non-cleavable linker's stability in circulation, supports selection of DM4-SMCC when preclinical toxicology studies require minimized systemic payload release [4].

Multi-Year ADC Development Programs Requiring Bulk Procurement with Extended Reagent Stability

Programs with extended timelines spanning lead optimization, candidate selection, and IND-enabling studies benefit from DM4-SMCC's documented 3-year powder stability at -20°C . This stability window enables single-lot procurement for entire development campaigns, eliminating lot-to-lot variability in conjugation efficiency and DAR distribution that can confound cross-study comparisons. The -20°C storage requirement, which is less stringent than the -80°C conditions required for some alternative linker-payload constructs , also reduces cold-chain logistics burden and associated operational costs across distributed research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM4-SMCC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.